1-Stearoyl-sn-glycero-3-phosphate

LPA receptor pharmacology radioligand binding competitive binding assay

Substituting 18:0 LPA with 18:1 or 16:0 LPA introduces uncontrolled variability in receptor activation, Erk signaling bias, and analytical recovery-compromising data reproducibility in cardiovascular, fibrotic, and oncology research. 1-Stearoyl-sn-glycero-3-phosphate (18:0 LPA) is the definitive saturated LPA species for assays requiring selective EDG2/LPA₁ and EDG4/LPA₂ engagement with minimal EDG7/LPA₃ cross-reactivity. • Selective LPA₁/₂ agonist; discriminates receptor subtypes by acyl chain saturation [LPA₁>LPA₂>>LPA₃] • Differential Erk activation vs. 18:1 LPA enables biased agonism studies in LPA₁-overexpressing models • Validated LC-MS/MS internal standard with distinct retention time for accurate extraction recovery normalization • >99% purity (TLC); supplied as powder; shipped on dry ice; store at -20°C

Molecular Formula C21H43O7P
Molecular Weight 438.5 g/mol
CAS No. 65494-37-3
Cat. No. B1242902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearoyl-sn-glycero-3-phosphate
CAS65494-37-3
Molecular FormulaC21H43O7P
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O
InChIInChI=1S/C21H43O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h20,22H,2-19H2,1H3,(H2,24,25,26)/t20-/m1/s1
InChIKeyLAYXSTYJRSVXIH-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Stearoyl-sn-glycero-3-phosphate (18:0 LPA): Bioactive Lysophosphatidic Acid Species with Defined Acyl Chain


1‑Stearoyl‑sn‑glycero‑3‑phosphate (CAS 65494‑37‑3, also referred to as 18:0 LPA) is a saturated acyl lysophosphatidic acid (LPA) species belonging to the class of 1‑acyl‑sn‑glycerol‑3‑phosphates [1]. It functions as an endogenous bioactive phospholipid that signals through G‑protein‑coupled LPA receptors (LPA₁–₆) to modulate cellular processes including motility, proliferation, and survival . The compound is characterized by an 18‑carbon stearoyl chain esterified at the sn‑1 position of the glycerol backbone, a structural feature that distinguishes it from unsaturated (e.g., 18:1) and shorter‑chain (e.g., 16:0) LPA analogs [1].

1-Stearoyl-sn-glycero-3-phosphate: Why LPA Species Are Not Interchangeable in Receptor Pharmacology and Analytical Workflows


Lysophosphatidic acid species differ markedly in their receptor activation profiles, signaling bias, and physicochemical properties. Saturated 18:0 LPA and unsaturated 18:1 LPA, despite differing only by a single double bond, exhibit distinct binding poses in the LPA₁ orthosteric pocket, leading to differential downstream Erk activation [1]. Moreover, LPA receptor subtypes (EDG2/LPA₁, EDG4/LPA₂, EDG7/LPA₃) discriminate among acyl chain lengths and degrees of unsaturation [2]. Consequently, substituting 18:0 LPA with 18:1 LPA or 16:0 LPA in functional assays or analytical methods can introduce uncontrolled variability in potency, efficacy, and recovery efficiency. The following quantitative evidence defines the specific selection criteria for 1‑stearoyl‑sn‑glycero‑3‑phosphate.

1-Stearoyl-sn-glycero-3-phosphate: Quantitative Differentiation from Closest Analogs


LPA₁ Receptor Binding Affinity: 18:0 LPA vs. 18:1 LPA

In competitive binding experiments using [³H]LPA 18:1 as the radioligand, 1‑stearoyl‑sn‑glycero‑3‑phosphate (18:0 LPA) exhibited an IC₅₀ of 0.113 ± 0.048 μM, whereas the unsaturated analog 1‑oleoyl‑sn‑glycero‑3‑phosphate (18:1 LPA) displayed a lower IC₅₀ of 0.059 ± 0.002 μM, indicating approximately 2‑fold higher affinity for the LPA₁ receptor [1].

LPA receptor pharmacology radioligand binding competitive binding assay

Ca²⁺ Mobilization Potency in Human A431 Carcinoma Cells

In human A431 carcinoma cells, the rank order of potency for LPA‑induced Ca²⁺ mobilization was oleoyl‑LPA (18:1) > arachidonoyl‑LPA (20:4) > linolenoyl‑LPA (18:3) > linoleoyl‑LPA (18:2) > stearoyl‑LPA (18:0) = palmitoyl‑LPA (16:0) > myristoyl‑LPA (14:0). The EC₅₀ for oleoyl‑LPA was as low as 0.2 nM, while stearoyl‑LPA and palmitoyl‑LPA showed equivalent, but lower, potency [1].

calcium signaling structure-activity relationship LPA receptor activation

Differential Erk Activation in LPA₁‑Overexpressing PC‑3 Cells

In PC‑3 human prostate cancer cells overexpressing LPA₁, 18:1‑LPA induces significantly greater Erk activation than 18:0‑LPA. Molecular dynamics simulations reveal that the two ligands adopt distinct binding poses within the orthosteric pocket, leading to differential conformational changes in key activation motifs (CWxP and PIF) and altered interactions with the Gα‑helix of the Gi‑protein [1].

signal transduction biased agonism prostate cancer

Receptor Subtype Selectivity: EDG2/LPA₁ vs. EDG7/LPA₃

Cloned LPA receptors exhibit differential activation by LPA species. EDG7 (LPA₃) shows highest reactivity toward Δ9‑unsaturated fatty acids (18:1, 18:2, 18:3) at the sn‑2 position and responds poorly to saturated acyl chains. In contrast, EDG2 (LPA₁) and EDG4 (LPA₂) display broad ligand specificities and are activated by both saturated and unsaturated LPA species [1][2].

LPA receptor subtypes EDG family ligand selectivity

Analytical Utility: Validated Internal Standard for LPA Quantification

18:0 Lyso PA (1‑stearoyl‑2‑hydroxy‑sn‑glycero‑3‑phosphate, sodium salt) is commercially validated for use as an internal standard in chromatographic methods. It is specifically recommended for determining the extraction recovery of LPA at neutral and acidic pH and for studying the role of intestinally derived LPA in dyslipidemia and atherosclerosis [1].

lipidomics LC-MS/MS internal standard quantitative analysis

1-Stearoyl-sn-glycero-3-phosphate: Optimal Application Scenarios Driven by Quantitative Evidence


LPA₁/₂‑Selective Signaling Studies (Avoiding LPA₃ Activation)

Based on the differential receptor subtype activation profile [1][2], 1‑stearoyl‑sn‑glycero‑3‑phosphate is the preferred LPA species for experiments requiring selective engagement of EDG2/LPA₁ and EDG4/LPA₂ while minimizing EDG7/LPA₃‑mediated responses. This is critical for dissecting LPA₁/₂‑specific pathways in cardiovascular, fibrotic, or cancer models where LPA₃ signaling may confound interpretation.

Quantitative Lipidomics: Internal Standard for LPA Profiling

As a validated internal standard with >99% purity (TLC) [3], 18:0 LPA is ideally suited for LC‑MS/MS workflows quantifying endogenous LPA species in biological matrices. Its distinct chromatographic retention and mass differentiate it from unsaturated and shorter‑chain LPAs, enabling accurate normalization of extraction recovery and instrument variability in dyslipidemia and atherosclerosis research [3].

Mechanistic Studies of Biased Agonism at LPA₁

The demonstrated differential Erk activation between 18:0 LPA and 18:1 LPA in LPA₁‑overexpressing PC‑3 cells [4] positions 1‑stearoyl‑sn‑glycero‑3‑phosphate as an essential tool for investigating biased agonism and ligand‑specific receptor conformations. Researchers exploring the structural determinants of LPA₁ signaling bias should employ 18:0 LPA as a saturated control agonist.

Functional Assays Requiring Matched Potency to 16:0 LPA

In Ca²⁺ mobilization assays using human A431 cells, 1‑stearoyl‑sn‑glycero‑3‑phosphate (18:0 LPA) exhibits potency equivalent to 1‑palmitoyl‑sn‑glycero‑3‑phosphate (16:0 LPA) [5]. This parity allows 18:0 LPA to serve as a direct substitute for 16:0 LPA in experimental designs where a saturated acyl chain is required but a different chain length is desired for physicochemical reasons (e.g., altered membrane partitioning).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Stearoyl-sn-glycero-3-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.